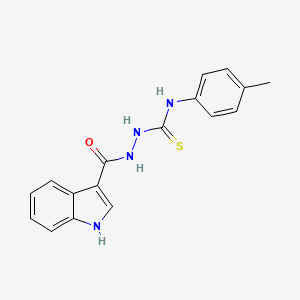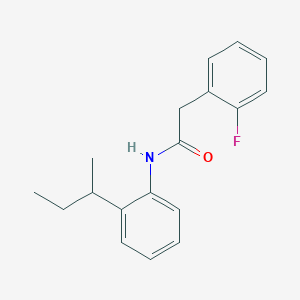
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide
Overview
Description
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide, also known as IMHC, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. IMHC is a thiosemicarbazone derivative, which has been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase and the induction of apoptosis. Ribonucleotide reductase is an enzyme that plays a critical role in DNA synthesis and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Apoptosis is a process of programmed cell death that occurs naturally in the body. Inducing apoptosis in cancer cells can lead to the selective death of these cells, making 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and possess antimicrobial properties. These effects make 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide a promising candidate for the development of new drugs to treat cancer, inflammation, and infectious diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in lab experiments is its relative ease of synthesis. 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide can be synthesized using standard laboratory techniques, making it readily available for use in research studies. Another advantage of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is its range of biological activities, which make it a versatile tool for studying a range of biological processes.
One of the limitations of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in lab experiments is its relatively limited solubility in water. This can make it difficult to administer 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide to cells or animals in a controlled manner. Additionally, the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. One area of research is the development of new drugs based on the structure of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. Researchers can use the knowledge gained from studying the biological activities of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide to design new drugs that possess similar properties.
Another area of research is the study of the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. Understanding how 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide works at the molecular level can provide insights into how to optimize its use as a therapeutic agent.
Finally, researchers can study the effects of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in combination with other drugs or treatments. Combining 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide with other drugs or treatments may enhance its therapeutic effects and lead to the development of new and more effective treatments for a range of diseases.
Scientific Research Applications
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential as a therapeutic agent. It has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. These properties make 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide a promising candidate for the development of new drugs to treat a range of diseases.
properties
IUPAC Name |
1-(1H-indole-3-carbonylamino)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-8-12(9-7-11)19-17(23)21-20-16(22)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKQTUHIKJTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4879448.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4879451.png)
![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)
![4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B4879458.png)
![N-[5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
![ethyl 5-acetyl-4-methyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4879506.png)
![N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4879516.png)
![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)